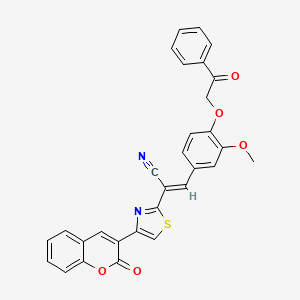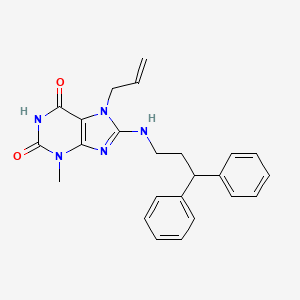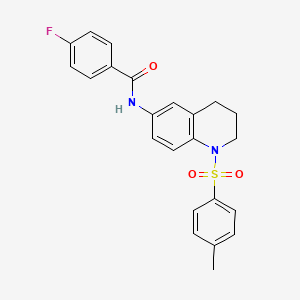
(E)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex acrylonitrile derivatives, such as the compound , often involves multistep reactions, utilizing intermediates and various catalysts to achieve the desired structure. For instance, compounds similar in structure and complexity have been synthesized through reactions involving substituted naphthols and cyano-cinnamonitriles, utilizing intermediates like 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile for the formation of benzo[f]chromene derivatives with diverse functional groups (El-Agrody et al., 2002).
Molecular Structure Analysis
The crystal structure of similar acrylonitrile derivatives has been determined, revealing insights into the molecular geometry and intermolecular interactions that influence the compound's physical properties. For example, the study of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile provides detailed information on the crystalline structure, highlighting the impact of molecular conformation on the material's properties (Shinkre et al., 2008).
Chemical Reactions and Properties
The compound's reactivity with various reagents can lead to a wide range of derivatives, offering insights into its chemical behavior. Studies on related molecules, such as (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, demonstrate how esterification and deprotection steps are employed to synthesize hybrid compounds with specific functional groups (Song, 2023).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. Such properties are often determined using techniques like X-ray crystallography, which has been applied to analyze the crystal structures of acrylonitrile derivatives, elucidating their geometric configuration and intermolecular forces (Bhanvadia et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards different classes of reagents and stability under various conditions, are essential for applications in synthesis and material science. The compound's behavior in reactions with carbon nucleophiles, leading to novel benzofurans and furochromenes, showcases its versatile chemistry and potential for creating complex organic molecules (Assiri et al., 2019).
科学的研究の応用
Aggregation Induced Emissive and NLOphoric Coumarin Thiazole Hybrid Dyes
The chemical compound "(E)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile" and its structural analogs have been a topic of interest in the field of material sciences, particularly for their photophysical properties. A study focused on the synthesis of novel coumarin thiazole hybrid dyes, including the compound of interest, and investigated their photophysical properties in various solvents. The dyes demonstrated remarkable aggregation-induced emission enhancements, showing up to 20-fold increases in fluorescence intensity. The study also delved into the dyes' twisted intramolecular charge transfer phenomena and evaluated their linear and non-linear optical properties through DFT and TD-DFT computational studies (Shreykar, Jadhav, & Sekar, 2017).
Antibacterial Activity
Antibacterial Activity of Coumarine Derivatives
Another dimension of research on coumarine derivatives, which includes the compound , involves their antibacterial properties. A specific study synthesized several coumarine derivatives and tested their antibacterial effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae. The compounds demonstrated moderate to high antibacterial activity against these strains, indicating their potential utility in developing new antibacterial agents (Govori, Spahiu, Haziri, & Ibrahimi, 2013).
Enzyme Inhibition and Antioxidant Activity
Synthesis, Antioxidant, and Enzyme Inhibitory Activities
The compound and its derivatives have also been explored for their biological activities, particularly in enzyme inhibition and antioxidant properties. For instance, a study synthesized a series of coumarylthiazole derivatives and tested their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. These compounds exhibited significant inhibitory activity, with some showing promising results comparable to standard medications like galantamine. The antioxidant capabilities of these compounds were also notable, outperforming standard antioxidants in certain assays (Kurt et al., 2015).
特性
IUPAC Name |
(E)-3-(3-methoxy-4-phenacyloxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O5S/c1-35-28-14-19(11-12-27(28)36-17-25(33)20-7-3-2-4-8-20)13-22(16-31)29-32-24(18-38-29)23-15-21-9-5-6-10-26(21)37-30(23)34/h2-15,18H,17H2,1H3/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRFPFPAHFNCDR-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)




![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

